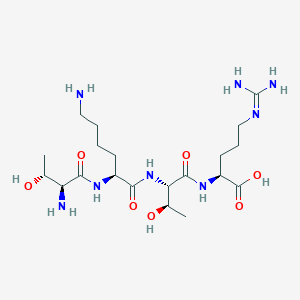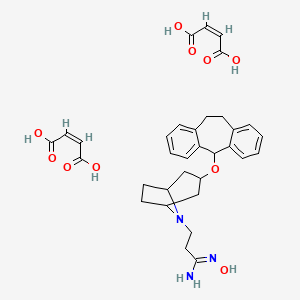
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) is a complex organic compound with a unique structure that combines elements of tropane and dibenzo[a,d]cycloheptene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) typically involves multiple steps. One key intermediate in the synthesis is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . The synthetic route starts with the reaction of phthalic anhydride and phenylacetic acid to form the intermediate compound, which is then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to maintain consistency and safety in the production environment.
Analyse Des Réactions Chimiques
Types of Reactions
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) include other tropane derivatives and dibenzo[a,d]cycloheptene analogs. Some examples are:
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Tropane-8-carboxamide derivatives
Uniqueness
What sets Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) apart from similar compounds is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
73953-98-7 |
|---|---|
Formule moléculaire |
C33H39N3O10 |
Poids moléculaire |
637.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N'-hydroxy-3-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octan-8-yl]propanimidamide |
InChI |
InChI=1S/C25H31N3O2.2C4H4O4/c26-24(27-29)13-14-28-19-11-12-20(28)16-21(15-19)30-25-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)25;2*5-3(6)1-2-4(7)8/h1-8,19-21,25,29H,9-16H2,(H2,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
NQEUKQOPRNFMGW-SPIKMXEPSA-N |
SMILES isomérique |
C1C2N(C(C1)CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)CC/C(=N/O)/N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC2CC(CC1N2CCC(=NO)N)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
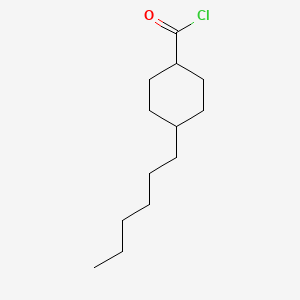

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
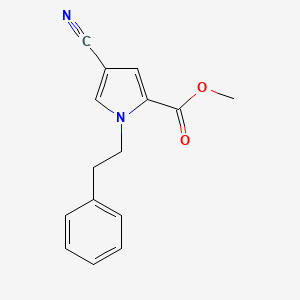


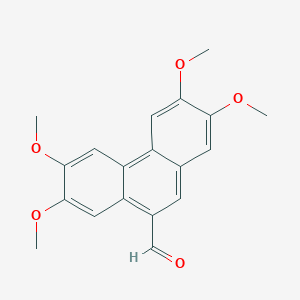

![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
